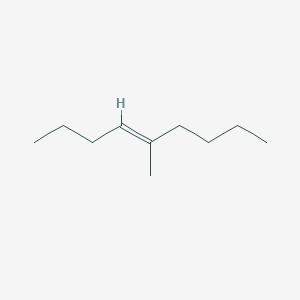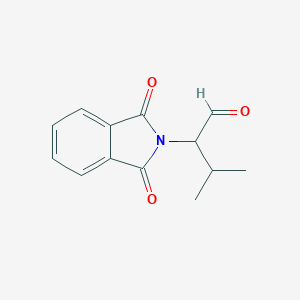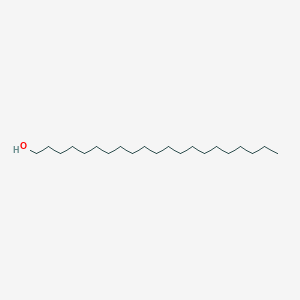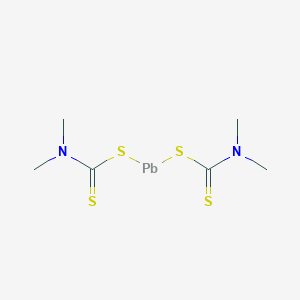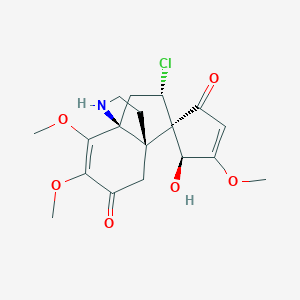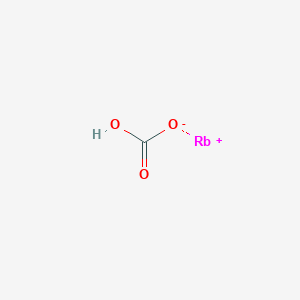
Rubidium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium hydrogen carbonate (RbHCO3) is a chemical compound that belongs to the group of alkali metal carbonates. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.47 g/mol. Rubidium hydrogen carbonate has attracted significant interest in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of rubidium hydrogen carbonate is not fully understood, but it is believed to involve the interaction of rubidium ions with biological molecules such as proteins and enzymes. Rubidium ions have been shown to modulate the activity of several enzymes, including Na+/K+-ATPase and adenylate cyclase, which play important roles in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Rubidium hydrogen carbonate has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of gene expression. Rubidium ions have been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels, which play important roles in neuronal signaling and muscle contraction. Rubidium hydrogen carbonate has also been shown to inhibit oxidative stress by scavenging reactive oxygen species and reducing lipid peroxidation. Additionally, rubidium hydrogen carbonate has been shown to regulate gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Advantages and Limitations for Lab Experiments
Rubidium hydrogen carbonate has several advantages for lab experiments, including its high solubility in water, its low toxicity, and its ability to modulate the activity of biological molecules. However, rubidium hydrogen carbonate also has some limitations, including its high cost, its limited availability, and its potential interference with other experimental procedures.
Future Directions
There are several future directions for the research on rubidium hydrogen carbonate, including the development of new synthesis methods, the investigation of its potential applications in biomedicine and energy storage, and the elucidation of its mechanism of action. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of rubidium hydrogen carbonate as a potential candidate for cancer therapy and energy storage applications. Finally, the elucidation of the mechanism of action of rubidium hydrogen carbonate could provide insights into its potential applications and facilitate the development of new therapeutic agents.
Synthesis Methods
The synthesis of rubidium hydrogen carbonate can be achieved through several methods, including the reaction of rubidium hydroxide with carbon dioxide, the reaction of rubidium carbonate with carbon dioxide and water, and the reaction of rubidium oxide with carbon dioxide and water. The most common method involves the reaction of rubidium hydroxide with carbon dioxide, which produces rubidium hydrogen carbonate and water.
Scientific Research Applications
Rubidium hydrogen carbonate has been extensively studied for its potential applications in various fields, including biomedicine, energy storage, and catalysis. In biomedicine, rubidium hydrogen carbonate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In energy storage, rubidium hydrogen carbonate has been investigated as a potential material for rechargeable batteries due to its high ionic conductivity. In catalysis, rubidium hydrogen carbonate has been used as a catalyst for various chemical reactions due to its high surface area and basicity.
properties
CAS RN |
19088-74-5 |
|---|---|
Product Name |
Rubidium hydrogen carbonate |
Molecular Formula |
RbHCO3 CHO3R |
Molecular Weight |
146.485 g/mol |
IUPAC Name |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI Key |
KEDRKJFXBSLXSI-UHFFFAOYSA-M |
Isomeric SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES |
C(=O)(O)[O-].[Rb+] |
Canonical SMILES |
[H+].C(=O)([O-])[O-].[Rb+] |
Other CAS RN |
19088-74-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



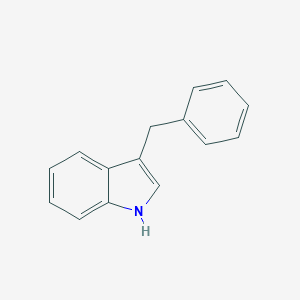
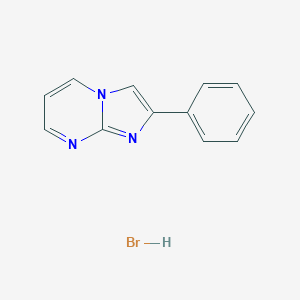
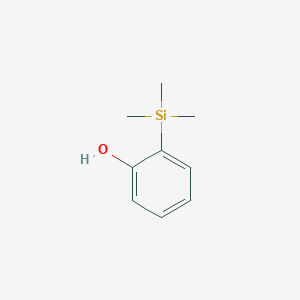
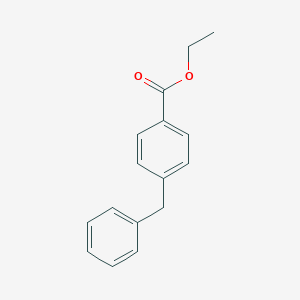
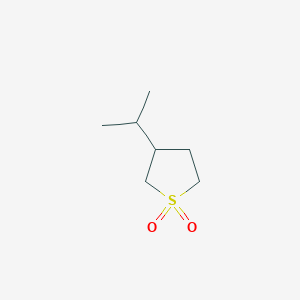
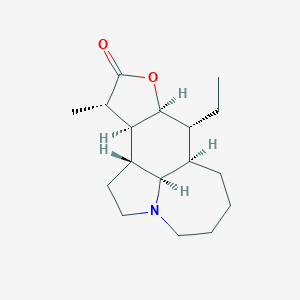
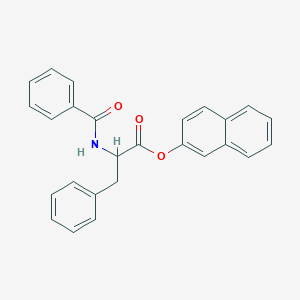
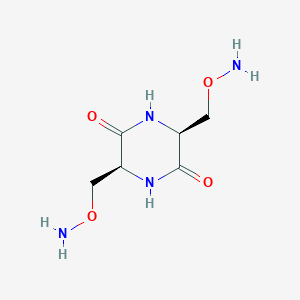
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
